Cas no 1261949-86-3 (4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid)

4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid is a versatile heterocyclic compound featuring both a benzoic acid and a thiophene aldehyde moiety, linked by a fluoro-substituted aromatic ring. Its bifunctional structure, incorporating reactive aldehyde and carboxylic acid groups, makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science. The fluorine substitution enhances its electronic properties, improving binding affinity in medicinal chemistry applications. The compound’s high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, condensation reactions, and as a building block for advanced heterocyclic frameworks. Its well-defined structure facilitates precise modifications for targeted applications.
4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid structure
1261949-86-3 structure
Product Name:4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid
CAS No:1261949-86-3
MF:C12H7FO3S
MW:250.245585680008
MDL:MFCD18319851
CID:2765486
PubChem ID:53225769
Update Time:2025-08-05

4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL2560505
    • 2-(5-Formylthiophen-2-yl)-4-fluorobenzoic acid, 95%
    • DTXSID50689501
    • 1261949-86-3
    • 2-(5-FORMYLTHIOPHEN-2-YL)-4-FLUOROBENZOIC ACID
    • MFCD18319851
    • 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid
    • MDL: MFCD18319851
    • Inchi: 1S/C12H7FO3S/c13-7-1-3-9(12(15)16)10(5-7)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
    • InChI Key: MUFIWBBBVBYVPI-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1C=C(C=CC=1C(=O)O)F

Computed Properties

  • Exact Mass: 250.00999342Da
  • Monoisotopic Mass: 250.00999342Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 82.6Ų

4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326935-5 g
2-(5-Formylthiophen-2-yl)-4-fluorobenzoic acid, 95%; .
1261949-86-3 95%
5g
€1159.00 2023-04-26
abcr
AB326935-5g
2-(5-Formylthiophen-2-yl)-4-fluorobenzoic acid, 95%; .
1261949-86-3 95%
5g
€1159.00 2025-03-19

Additional information on 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid

Introduction to 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid (CAS No. 1261949-86-3)

4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261949-86-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its structural incorporation of a fluorine atom and a formyl-substituted thiophene moiety. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural framework of 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid consists of a benzoic acid core substituted at the 4-position with a fluorine atom, while the 2-position is linked to a 5-formylthiophene group. This configuration creates a molecule with potential aromatic stacking interactions, electronic tunability, and reactivity due to the presence of both electron-withdrawing and electron-donating groups. The fluorine atom, in particular, is known to modulate metabolic stability, binding affinity, and pharmacokinetic profiles, which are critical factors in drug design.

In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. Thiophenes are heterocyclic aromatic compounds that exhibit significant potential as pharmacophores in drug discovery. The formyl group in 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties. This reactivity has been exploited in various synthetic strategies, including condensation reactions with amines or hydrazines to form Schiff bases or heterocyclic systems.

One of the most compelling aspects of 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid is its utility as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for constructing scaffolds that mimic natural products or target specific biological pathways. For instance, benzoic acid derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom can enhance these properties by improving lipophilicity and metabolic stability, while the thiophene ring adds additional layers of biological activity.

Recent research has highlighted the potential of 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The formyl group in this compound can be used to form covalent bonds with key residues in kinase active sites, leading to potent inhibition. Additionally, the fluorine atom can fine-tune the binding affinity by modulating electronic interactions with the target protein.

The synthesis of 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the Friedel-Crafts acylation of fluorene derivatives followed by functional group interconversion to introduce the formylthiophene moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher regioselectivity and yield. These synthetic strategies highlight the compound's accessibility despite its complex structure.

In academic and industrial settings, 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid has been utilized as a key intermediate in drug discovery programs targeting neurological disorders. Thiophene derivatives have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter pathways. The formyl group allows for further derivatization into amides or esters, which can be explored for their ability to cross-react with biological targets or improve pharmacokinetic profiles. The fluorine atom's influence on metabolic stability ensures that these derivatives remain active within biological systems for extended periods.

The pharmaceutical industry has also explored 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid for its potential in antiviral applications. Viruses rely on host cellular machinery for replication, making it challenging to develop drugs that selectively inhibit viral processes without affecting host cells. By designing molecules that disrupt viral protease activity or interfere with viral entry into host cells, researchers can develop antiviral agents with high specificity and low toxicity. The structural features of this compound make it an attractive candidate for such applications.

From a computational chemistry perspective, 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid has been studied using molecular modeling techniques to predict its interactions with biological targets. Quantum mechanical calculations have provided insights into how the fluorine atom and formyl group influence electronic distributions across the molecule. These insights are crucial for rational drug design, allowing researchers to optimize molecular properties such as solubility, bioavailability, and binding affinity before synthesizing new derivatives.

The environmental impact of pharmaceutical intermediates like 4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid is also an important consideration in modern drug development practices. Sustainable synthetic methods are being developed to minimize waste and reduce environmental footprints while maintaining high yields and purity standards. Green chemistry principles have guided efforts to replace hazardous reagents with safer alternatives and optimize reaction conditions for energy efficiency.

In conclusion,4-fluoro - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- - - - - - - - - - - - - - --- --- --- --- --- --- --- --- --- --- --- --- --- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ------ (CAS No.)1261949--86---is-a-promising-compound-with-a-wide-range-of-pharmaceutical-applications . Its structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases . Ongoing research continues to uncover new ways this compound can be utilized , contributing significantly to advancements in medicinal chemistry . p>

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd